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Introduction and Chemical Properties

Quizalofop-P-ethyl (QPE) is a selective post-emergence herbicide belonging to the

aryloxyphenoxypropionate (AOPP) family. It is specifically designed for controlling grass weeds in broad-

leaved crops through inhibition of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid

biosynthesis [1] [2]. The "P" designation indicates that it consists of the biologically active R-(+) enantiomer,

which demonstrates significantly greater herbicidal activity compared to the racemic mixture [2]. This

enantioselectivity is critical both for efficacy and environmental behavior, as degradation rates often differ

between enantiomers.

Quizalofop-P-ethyl functions as a systemic herbicide that is absorbed through leaf surfaces and

translocated throughout the plant via both xylem and phloem tissues. It accumulates in meristematic tissues

where it disrupts lipid biosynthesis, ultimately leading to growth inhibition and plant death [3]. This

translocation property makes it particularly effective against perennial grasses that regenerate from root

systems, as the herbicide reaches these underground structures. The compound is used in numerous

agricultural systems worldwide, including applications in sugarbeet, potatoes, soybeans, oilseed rape, and

various vegetable crops [2] [4].

Table 1: Chemical Identifiers and Basic Properties of Quizalofop-P-ethyl
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Property Value Reference

IUPAC Name ethyl (2R)-2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate [2]

CAS Registry No. 100646-51-3 [2]

Molecular Formula C₁₉H₁₇ClN₂O₄ [2]

Molar Mass 372.81 g/mol [2]

Appearance White crystalline powder [2]

Melting Point 75.0°C [2]

Vapor Pressure 0.000011 mPa @ 20°C [4]

Environmental Fate and Behavior

Degradation in Soil Systems

Quizalofop-P-ethyl undergoes relatively rapid transformation in soil environments, with its primary

metabolic pathway involving hydrolysis to quizalofop-acid (also referred to as quizalofop-P). This

conversion occurs through enzymatic cleavage by soil microorganisms and chemical hydrolysis, resulting in

the removal of the ethyl ester group [3]. The half-life of Quizalofop-P-ethyl in typical agricultural soils is

approximately 60 days under standard conditions [1] [4]. However, degradation kinetics are significantly

influenced by soil properties and environmental factors.

Research has demonstrated that degradation occurs more slowly in railway track soils compared to

agricultural soils, with half-lives differing by a factor of 1.4-26 depending on the specific compound and soil

characteristics [5]. Railway soils typically contain lower organic carbon content and different microbial

communities than agricultural soils, which explains the prolonged persistence. The degradation of

Quizalofop-P-ethyl follows first-order kinetics, with the formation of quizalofop-acid as the primary

metabolite, followed by further transformation to hydroxylated compounds including 3-OH-quizalofop-acid

and 3-OH-CQO [5].
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Table 2: Soil Degradation Parameters for Quizalofop-P-ethyl and Metabolites

Compound
DT₅₀ in Agricultural
Soils (days)

DT₅₀ in Railway
Soils (days)

Koc
(mL/g)

Reference

Quizalofop-P-ethyl ~60 84-126 510 [1] [5] [4]

Quizalofop-acid 7-21 30-58 108-350 [5]

2,3-
Dihydroxyquinoxaline

- 19-33 - [5]

Transformation Pathways and Metabolites

The degradation of Quizalofop-P-ethyl follows a complex pathway involving both biotic and abiotic

processes:

Primary hydrolysis: Quizalofop-P-ethyl is rapidly hydrolyzed to quizalofop-acid (quizalofop-P) via

ester cleavage [3]. This reaction is catalyzed by esterases produced by soil microorganisms such as

Pseudomonas sp. strain J-2, which possesses a specific QPE hydrolase esterase (QpeH) with high

catalytic efficiency (Kₘ = 41.3 ± 3.6 μM, K꜀ₐₜ = 127.3 ± 4.5 s⁻¹) [3].

Further degradation: Quizalofop-acid undergoes subsequent transformations including hydroxylation

at the quinoxaline ring to form 3-OH-quizalofop-acid, followed by cleavage to form 3-OH-CQO (6-

chloro-3-hydroxyquinoxalin-2-ol) and ultimately 2,3-dihydroxyquinoxaline [5].

Ring opening: The quinoxaline ring structure eventually undergoes cleavage, leading to the formation

of simpler organic compounds that enter general metabolic pathways [6].

The following diagram illustrates the major degradation pathways of Quizalofop-P-ethyl in the

environment:
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Major degradation pathways of Quizalofop-P-ethyl in the environment. The transformation involves

sequential hydrolysis, hydroxylation, and ring cleavage processes leading to complete mineralization.

Mobility and Sorption Characteristics

Quizalofop-P-ethyl exhibits low mobility in soil environments due to its relatively high adsorption

coefficient (Koc values ranging from 510 in typical agricultural soils to 108-350 for its acid metabolite) [5]

[4]. The compound is classified as "moderately to strongly sorbed" in soils, which significantly reduces its

leaching potential to groundwater. However, the acid metabolite demonstrates greater mobility than the

parent compound, requiring careful monitoring in vulnerable environments [5].

The soil adsorption of Quizalofop-P-ethyl correlates strongly with organic carbon content, with higher

sorption observed in soils with greater organic matter. In railway track soils characterized by low organic

carbon content (0.2-0.6%), sorption coefficients were 3-19 times lower than in typical agricultural soils,
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indicating enhanced mobility in these specific environments [5]. This finding has important implications for

the compound's use in non-agricultural settings where subsurface conditions may differ significantly from

typical agricultural soils.

Aquatic Environmental Fate

In aquatic systems, Quizalofop-P-ethyl and its commercial products demonstrate medium to high

persistence, with dissipation half-lives (DT₅₀) exceeding 15 days for most analytes [7]. The transformation

occurs primarily through photodegradation and hydrolysis, with metabolites typically appearing within 7

days of application. Photodegradation studies have shown that the process is influenced by water pH, with

the highest degradation rates observed at pH 4 compared to neutral or alkaline conditions [8].

The presence of certain ions in water affects photodegradation kinetics. For example, nitrate ions at

concentrations of 4 mmol/L significantly increase the degradation half-life of related compounds like

propaquizafop, while Fe³⁺ exhibits varying inhibitory effects depending on concentration [8]. Other metal

ions including Cu²⁺, Cd²⁺, Mn²⁺, Zn²⁺, and Ni²⁺ demonstrate concentration-dependent inhibition of

photodegradation, with higher concentrations resulting in stronger inhibitory effects [8].

Analytical Methodologies and Experimental Protocols

Sample Extraction and Clean-up Procedures

Advanced analytical methods have been developed to quantify Quizalofop-P-ethyl and its metabolites in

environmental matrices. For soil and sediment samples, the European version of QuEChERS (Quick, Easy,

Cheap, Effective, Rugged, and Safe) method is typically employed using acetone or acetonitrile as extraction

solvents [6]. The procedure involves:

Extraction: 10 g of soil sample is combined with 10 mL of acetonitrile and shaken vigorously for 1

minute.
Partitioning: Addition of 4 g MgSO₄ and 1 g NaCl followed by centrifugation at 3000 rpm for 5

minutes.
Clean-up: Transfer of supernatant to a dispersive-SPE tube containing 150 mg MgSO₄ and 25 mg

primary secondary amine (PSA) sorbent.
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Concentration: Evaporation under nitrogen stream and reconstitution in methanol for analysis [6].

For water samples, Solid Phase Extraction (SPE) using Oasis HLB cartridges or strata X cartridges has

proven effective. The protocol typically involves:

Acidification: Adjusting water samples to pH 2-3 with hydrochloric acid.

Extraction: Passing 100-500 mL water sample through preconditioned SPE cartridges.
Elution: Using 5-10 mL of ethyl acetate or acetonitrile to elute target compounds.

Concentration: Evaporating to dryness under gentle nitrogen stream and reconstituting in mobile
phase [7].

Analytical Determination Techniques

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the predominant

analytical technique for determining Quizalofop-P-ethyl and its metabolites [6]. Recent advances

incorporate high-resolution mass spectrometry (HRMS) using Orbitrap technology, which enables both

target analysis and non-target screening of transformation products [6] [7].

Table 3: Optimal LC-MS Parameters for Quizalofop-P-ethyl Analysis

Parameter Setting Alternative Options Reference

Column C18 reverse phase (150 mm × 4.6 mm ×

5 μm)

HILIC + C18 combination [6] [7]

Mobile Phase Methanol: water (80:20 v/v) Acetonitrile: ammonium

formate

[3]

Flow Rate 0.6 mL min⁻¹ 0.3-0.8 mL min⁻¹ [3]

Ionization
Mode

Positive ESI for QPE, Negative for
metabolites

APCI for some metabolites [6]

Detection UV @ 236 nm or MS/MS HRMS (Orbitrap) [3]

The analytical workflow for comprehensive screening of Quizalofop-P-ethyl and its transformation products

involves multiple stages as illustrated below:
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Comprehensive analytical workflow for Quizalofop-P-ethyl and transformation products. The method

combines targeted, retrospective, and non-target screening approaches for complete compound identification.

Method Validation Parameters

Properly validated methods for Quizalofop-P-ethyl analysis typically demonstrate:

Linearity: R² > 0.99 over concentration ranges of 0.1-100 μg/L
Recovery: 70-120% for most compounds across different matrices

Precision: Relative standard deviation < 15% for replicate analyses
Limit of Quantification (LOQ): 0.1-1.0 μg/kg in soil, 0.01-0.1 μg/L in water

Limit of Detection (LOD): Approximately 3-5 times lower than LOQ [6] [7]
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Ecotoxicological Profile

Quizalofop-P-ethyl demonstrates selective toxicity across different organism groups, with particular

sensitivity observed in aquatic organisms. The compound is classified as highly to very highly toxic to fish,

with 96-hour LC₅₀ values of 10.7 mg/L in rainbow trout and 0.46 to 2.8 mg/L in bluegill sunfish [4]. This

aquatic toxicity necessitates careful management to prevent contamination of surface waters.

In contrast, the herbicide exhibits low toxicity to birds and bees. The 8-day dietary LC₅₀ is greater than

5000 ppm in bobwhite quail and mallard ducks, while the 48-hour contact LD₅₀ for bees exceeds 100 μg/bee

[4]. Mammalian toxicity is also relatively low, with oral LD₅₀ values in rats ranging from 1182 to 1670

mg/kg, placing the compound in EPA toxicity class III (slightly toxic) [4].

The ecotoxicological profile of Quizalofop-P-ethyl metabolites differs from the parent compound, with

quizalofop-acid demonstrating higher mobility in soil environments and potentially greater risk of

groundwater contamination [5]. However, the available data indicate no significant carcinogenic, teratogenic,

or mutagenic effects in mammalian studies [4].

Regulatory Status and Environmental Classification

Quizalofop-P-ethyl is approved for use in the European Union under Regulation (EC) No 1107/2009, with

approval valid until February 28, 2027 [2]. The dossier rapporteurs for the EU assessment were Finland and

Sweden, and the compound is not currently identified as a Candidate for Substitution. The herbicide is also

registered for use in other regions including Australia and Morocco [1] [2].

In the United States, Quizalofop-P-ethyl is classified as a General Use Pesticide (GUP) with toxicity class

III (slightly toxic) [4]. End-use products require the signal word "CAUTION" on product labels. The

compound is not listed under international conventions such as the Stockholm Convention or Rotterdam

Convention, though it is monitored under the OSPAR convention for marine pollutant protection [2].

The HRAC (Herbicide Resistance Action Committee) classification for Quizalofop-P-ethyl is Group A,

while the WSSA (Weed Science Society of America) classification is Group 1. Both designations indicate

inhibition of acetyl-CoA carboxylase (ACCase) as the primary mode of action [2]. Resistance to AOPP

herbicides has been documented in some grass weed species, including Bromus rigidus, emphasizing the
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importance of resistance management strategies when incorporating this herbicide into weed control

programs [2].

Conclusion

Quizalofop-P-ethyl represents an important tool for selective grass control in broad-leaved crops, with a

well-characterized environmental profile. The compound demonstrates moderate persistence in soil systems

(half-life ~60 days) with low leaching potential due to strong sorption to organic matter. Its transformation

follows a defined pathway through quizalofop-acid to hydroxylated metabolites and eventual mineralization.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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